molecular formula C11H13FOS B15304004 1-(4-Fluorophenyl)-2-(propylthio)ethan-1-one

1-(4-Fluorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B15304004
M. Wt: 212.29 g/mol
InChI Key: RVZWRMGCRMIQQD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group and a propylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with propylthiol in the presence of a base, followed by oxidation to form the desired ethanone compound. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like bromine or chlorine

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated fluorophenyl derivatives

Scientific Research Applications

1-(4-Fluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the propylthio group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethan-1-one: Lacks the propylthio group, resulting in different chemical properties and reactivity.

    1-(4-Fluorophenyl)-2-(methylthio)ethan-1-one: Contains a methylthio group instead of a propylthio group, affecting its steric and electronic characteristics.

Uniqueness

1-(4-Fluorophenyl)-2-(propylthio)ethan-1-one is unique due to the combination of the fluorophenyl and propylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13FOS/c1-2-7-14-8-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

RVZWRMGCRMIQQD-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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